molecular formula C20H22N2O3 B5587070 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No. B5587070
M. Wt: 338.4 g/mol
InChI Key: OLMRURXPZRVPSY-UHFFFAOYSA-N
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Description

This compound is a chemical entity that belongs to a class of organic compounds characterized by the presence of a benzoxazepine and tetrahydroisoquinoline moiety. These compounds are of interest due to their complex structure and potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of compounds similar to "2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-4-ol" often involves palladium-catalyzed sequential ortho alkylation/vinylation combined with Aza-Michael addition reactions (Ferraccioli, Carenzi, & Catellani, 2004). Another method includes the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of catalysts to form derivatives with antimicrobial activity (Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzazepine derivatives has been elucidated through X-ray structural analysis, establishing the configuration of various substituents around the tetrahydro-1H-3-benzazepine core (Soldatenkov et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including but not limited to, Stevens rearrangement, cyclization, and photoaddition reactions, which lead to the formation of complex structures with diverse biological activities (Suginome et al., 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18-13-22(12-15-5-1-3-7-17(15)18)20(24)14-21-9-10-25-19-8-4-2-6-16(19)11-21/h1-8,18,23H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMRURXPZRVPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)N3CC(C4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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